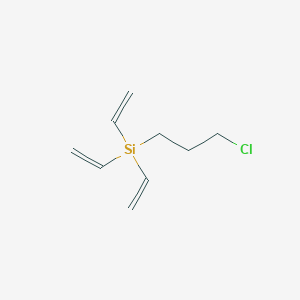

(3-Chloropropyl)trivinylsilane

説明

Structure

3D Structure

特性

分子式 |

C9H15ClSi |

|---|---|

分子量 |

186.75 g/mol |

IUPAC名 |

3-chloropropyl-tris(ethenyl)silane |

InChI |

InChI=1S/C9H15ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6H,1-3,7-9H2 |

InChIキー |

RBWZIIUHDNSCNS-UHFFFAOYSA-N |

正規SMILES |

C=C[Si](CCCCl)(C=C)C=C |

同義語 |

trivinyl(3-chloropropyl)silane |

製品の起源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Chloropropyl Trivinylsilane

Reactivity of the Chloropropyl Moiety

The chloropropyl group, an alkyl halide, is characterized by a polar carbon-chlorine (C-Cl) bond. The electronegativity difference between carbon and chlorine renders the carbon atom electrophilic, making it susceptible to attack by electron-rich species. savemyexams.com This polarity is the primary driver for the reactivity of this part of the molecule.

Nucleophilic Substitution Reactions

The most common transformation involving the chloropropyl group is the nucleophilic substitution reaction, where a nucleophile replaces the chloride ion. savemyexams.comlibretexts.org These reactions typically proceed via an SN2 mechanism, especially given that the chlorine is attached to a primary carbon. The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride), leading to an inversion of configuration at the carbon center. rammohancollege.ac.in The rate of these reactions is dependent on the concentration of both the silane (B1218182) and the incoming nucleophile. libretexts.orgrammohancollege.ac.in

The versatility of this reaction allows for the introduction of various functional groups onto the propyl chain. Common nucleophiles include hydroxides, cyanides, and ammonia, leading to the formation of alcohols, nitriles, and amines, respectively. savemyexams.com

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloropropyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (:OH⁻) | Aqueous Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Cyanide (:CN⁻) | Ethanolic Potassium Cyanide (KCN) | Nitrile (-CN) |

This table is based on common nucleophilic substitution reactions for halogenoalkanes as described in source savemyexams.com.

The choice of nucleophile is critical, as stronger nucleophiles generally lead to faster reaction rates. ksu.edu.sa Furthermore, the reaction conditions, such as solvent and temperature, can significantly influence the outcome and efficiency of the substitution.

Radical-Mediated Transformations

The chloropropyl group can also undergo transformations under radical conditions. In the presence of radical initiators, such as azo compounds, or under photochemical initiation, silyl (B83357) radicals can be generated. researchgate.net While the primary focus of such reactions is often on the vinyl groups (hydrosilylation), the C-Cl bond can also participate. For instance, in related systems like 3-chloroprop-1-ene, radical-induced reactions can lead to a mixture of products, including those resulting from substitution of the chlorine atom. researchgate.net This indicates that the alkyl-halide bond is susceptible to cleavage or substitution by radical species, competing with other radical processes occurring in the molecule.

Halogen Atom Substitution Reactions

A distinct type of substitution can occur directly at the chlorine atom, known as a halogenophilic reaction (or S_N2Hal). In this mechanism, a nucleophile attacks the halogen atom instead of the carbon atom. This pathway is considered a potential competing process in standard nucleophilic substitution reactions. Studies on similar chloroalkanes have shown that under certain radical reaction conditions, a product derived from the substitution of the chlorine atom can be observed. researchgate.net For example, in the hydrosilylation of 3-chloroprop-1-ene using tris(trimethylsilyl)silane (B43935), a side product resulting from the substitution of the chlorine atom by the silyl group was identified, accounting for a significant portion of the product mixture. researchgate.net This highlights the possibility of direct reactions at the halogen atom under specific synthetic conditions.

Reactivity of the Trivinylsilyl Moiety

The three vinyl groups attached to the silicon atom provide another avenue for chemical modification. These carbon-carbon double bonds are electron-rich and readily participate in addition reactions.

Electrophilic Addition Reactions to Vinyl Groups

The vinyl groups of (3-Chloropropyl)trivinylsilane are susceptible to electrophilic attack. A prominent example of this reactivity is the hydrosilylation reaction, where a silicon-hydride (Si-H) bond adds across the C=C double bond. ethernet.edu.etresearchgate.net This reaction can be initiated by catalysts, heat, or radical initiators and is a fundamental method for creating silicon-carbon bonds and modifying surfaces or polymers. researchgate.netethernet.edu.et

The general mechanism for catalyzed hydrosilylation often involves the coordination of the vinyl group to a metal center, followed by migratory insertion steps. Radical-induced hydrosilylation proceeds via a chain mechanism involving silyl radicals.

Table 2: Research Findings on Reactions Involving Vinylsilyl Groups

| Reaction Type | Key Finding | Relevant Compounds | Source |

|---|---|---|---|

| Hydrosilylation | Can be initiated thermally or photochemically in water. | Alkenes, Tris(trimethylsilyl)silane | researchgate.net |

| Catalytic Hydrosilylation | Used to prepare polymers and copolymers with specific functionalities. | Monomeric metallole alkynes and hydrides | researchgate.net |

The regioselectivity of addition reactions to the vinyl groups, particularly hydrosilylation, is a critical aspect. The addition of the silyl group can occur at either the α-carbon (adjacent to the silicon) or the β-carbon of the vinyl group. In general, hydrosilylation reactions catalyzed by transition metals like platinum often lead to the anti-Markovnikov product, where the silicon atom of the hydrosilane adds to the terminal carbon (β-addition). This results in a linear alkyl chain connecting the two silicon atoms.

The stereoselectivity of these additions can also be controlled, especially in catalytic systems, to produce specific stereoisomers. ethernet.edu.et While specific studies on the stereoselectivity of additions to this compound are not detailed in the provided context, the principles of hydrosilylation suggest that the choice of catalyst and reaction conditions plays a crucial role in determining the spatial arrangement of the newly formed bonds. ethernet.edu.et

Role of β-Silicon Effect (Hyperconjugation)

The β-silicon effect, a form of hyperconjugation, plays a significant role in the reactivity of organosilicon compounds like this compound. wikipedia.org This effect describes the stabilization of a positive charge that develops on a carbon atom that is in the β-position relative to the silicon atom. wikipedia.orgwikipedia.org This stabilization occurs through the interaction of the electrons in the carbon-silicon (C-Si) sigma (σ) bond with an adjacent empty p-orbital or a σ* antibonding orbital. wikipedia.orgwikipedia.orgwikipedia.org

This electron-donating nature of the C-Si bond is comparable to that of an acetamide (B32628) substituent and is roughly equivalent to two alkyl groups. wikipedia.org The delocalization of electrons from the C-Si σ bond to the adjacent empty orbital increases the stability of the system. wikipedia.org For this stabilizing interaction to be most effective, the silicon-containing group and the leaving group must be in an antiperiplanar arrangement, which maximizes the overlap between the orbitals. wikipedia.org

The β-silicon effect can accelerate reactions where a positive charge builds up on the β-carbon. wikipedia.org The donation of electron density from the C-Si σ bond into the antibonding orbital of the carbon-leaving group (C-X) bond weakens the C-X bond, thereby lowering the energy barrier for its cleavage. wikipedia.org This phenomenon has been observed to influence the stereochemistry and rate of hydrolysis in certain organosilicon compounds. wikipedia.org

Hydrosilylation with other Silanes or Substrates

Hydrosilylation is a key reaction for modifying vinylsilanes like this compound. This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. nih.govacs.org The reaction is a powerful method for creating alkenyl-functionalized organosilicon compounds. nih.gov

The hydrosilylation of terminal alkynes can lead to various products, including β-Z, β-E, and α-vinylsilanes, making control of regioselectivity and stereoselectivity a critical aspect of the reaction. nih.gov Furthermore, side reactions such as dehydrogenative silylation, isomerization, and hydrogenation of the resulting olefins can occur. nih.gov When secondary silanes (containing two Si-H bonds) are used, the reaction can yield both mono- and disubstituted products. nih.govresearchgate.net

Various transition metal complexes, particularly those of platinum, are commonly used as catalysts. nih.govnih.govmagtech.com.cn For instance, a platinum-N-heterocyclic carbene complex has demonstrated high activity for the β-E-selective hydrosilylation of terminal acetylenes with secondary silanes. nih.govrsc.org Depending on the ratio of reactants, this catalyst can selectively produce either mono- or disubstituted products. nih.govresearchgate.netrsc.org Rhodium complexes have also been shown to be effective catalysts, sometimes offering improved selectivity over traditional platinum catalysts in specific applications, such as the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.gov

The rate of hydrosilylation can be influenced by the structure of the silsesquioxane and the silane. For example, in the hydrosilylation of vinyl-substituted open-cage silsesquioxanes, the reaction time required for complete conversion depends on the nature of the inert groups on the silsesquioxane. acs.org Radical-initiated hydrosilylation in water has also been demonstrated using initiators like ACCN or photochemical methods, allowing the reaction to proceed with both hydrophobic and hydrophilic substrates. conicet.gov.arwiley.com

Epoxidation Reactions of Vinyl Groups

The vinyl groups of this compound are susceptible to epoxidation, a reaction that converts the carbon-carbon double bond into an epoxide ring. wikipedia.orgtandfonline.com This transformation is typically achieved using peracids, such as meta-chloroperbenzoic acid (m-CPBA). tandfonline.com The resulting α,β-epoxysilanes are valuable synthetic intermediates. tandfonline.comacs.org

One challenge with using peracids is the concurrent formation of the corresponding carboxylic acid, which can potentially react with the acid-sensitive epoxide product. tandfonline.com An alternative reagent is the urea-hydrogen peroxide (UHP) complex, which can be used in the presence of 1,3-dicyclohexylcarbodiimide (DCC) in a solvent like methanol (B129727) or ethanol (B145695) to achieve high yields of α,β-epoxysilanes. tandfonline.comresearchgate.net

Asymmetric epoxidation of vinylsilanes can be accomplished using chiral catalysts to produce enantiomerically enriched epoxysilanes. acs.org For example, a fructose-derived chiral ketone catalyst with Oxone as the oxidant has been shown to be highly enantioselective for the epoxidation of 2,2-disubstituted vinylsilanes. acs.org The presence of the silyl group can enhance the enantioselectivity by sterically disfavoring competing reaction pathways. acs.org

The resulting silyl epoxides can be further transformed into other functional groups like ketones, aldehydes, or alkenes through selective opening of the epoxide ring followed by elimination. wikipedia.org

Hydrolysis and Condensation Pathways of Related Silanes

The reactivity of silanes is often characterized by their hydrolysis and subsequent condensation, particularly for alkoxysilanes which are structurally related to the functional groups that can be introduced onto this compound. scispace.comencyclopedia.pubacs.org

Kinetics and Catalysis of Hydrolysis

The hydrolysis of alkoxysilanes is the initial step in the formation of siloxane networks, involving the conversion of alkoxy groups (e.g., methoxy, ethoxy) into silanol (B1196071) groups (Si-OH). encyclopedia.pub This reaction can be catalyzed by both acids and bases. tandfonline.comgoogle.com

The rate of hydrolysis is dependent on several factors:

Structure of the Alkoxysilane : The nature of the organic group attached to the silicon atom influences the reaction rate. nih.govresearchgate.netscienceopen.com

Solvent : The properties of the solvent play a crucial role in the hydrolysis kinetics. nih.govresearchgate.net

Catalyst : The type of catalyst and its dissociation constant affect the rate. nih.govresearchgate.net In some cases, intramolecular catalysis can occur. nih.govresearchgate.net

pH : The rate of hydrolysis is significantly influenced by the pH of the solution. dtic.mil

Under acidic conditions, the reaction is thought to proceed via an S(_N)1-like mechanism involving a positively charged intermediate, possibly a siliconium ion. tandfonline.com The hydrolysis is first-order in both the acid and the silane, and zero-order in water. tandfonline.com In contrast, under basic conditions, the reaction follows an S(_N)2 mechanism, where a nucleophile attacks the silicon atom. google.com The accumulation of negative charge in the transition state is observed in alkaline media, while positive charge accumulates in acidic media. nih.govresearchgate.net

The hydrolysis of trialkoxy groups occurs in a stepwise manner. As each alkoxy group is hydrolyzed, the steric hindrance around the silicon atom decreases, making the subsequent hydrolysis of the remaining alkoxy groups easier. dtic.mil

Formation of Silanols and Siloxane Networks

Following hydrolysis, the resulting reactive silanol groups can undergo condensation. scispace.com This involves the reaction between two silanol groups to form a stable siloxane bond (Si-O-Si) and a molecule of water. encyclopedia.pubwikipedia.org Alternatively, a silanol group can react with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. acs.org

The condensation of silanols leads to the formation of a three-dimensional polymeric siloxane network. semi.ac.cn The structure of this network is influenced by factors such as the pH, concentration, and temperature of the solution. dtic.mil The rate of condensation is highly dependent on pH. For instance, aminofunctional silanes, due to their basic nature, can condense almost immediately after hydrolysis. dtic.mil

The process of hydrolysis and condensation is fundamental to the application of silanes as coupling agents and in the formation of coatings and sol-gel materials. scispace.comgoogle.compublish.csiro.au The silanol groups can also react with hydroxyl groups on the surface of inorganic materials like glass, minerals, and metals to form stable M-O-Si bonds (where M can be Si, Al, Fe, etc.), which is key to their function as adhesion promoters.

Polymerization and Oligomerization Studies Involving 3 Chloropropyl Trivinylsilane

Homopolymerization Mechanisms

The presence of three vinyl groups allows (3-Chloropropyl)trivinylsilane to undergo homopolymerization through various chain-growth mechanisms, including radical, anionic, and coordination polymerization. The high reactivity conferred by these vinyl groups is a key characteristic of its polymerization behavior.

Radical Polymerization

Radical polymerization is a common method for polymerizing vinyl monomers. nih.gov The process involves three main stages: initiation, propagation, and termination. vt.edu For a monomer like this compound, initiation would involve the creation of a free radical which then adds to one of the vinyl double bonds. This creates a new, larger radical that propagates by adding to subsequent monomer molecules. Termination occurs when two growing radical chains combine or disproportionate. organic-chemistry.org

The polymerization of vinyl groups on silicon-containing precursors via radical mechanisms is a known strategy. mdpi.com For instance, the radical homopolymerization of vinyl ethers can be achieved under specific conditions rsc.org, and vinylferrocene has been successfully homopolymerized using a radical initiator in an aqueous medium. beilstein-journals.org While specific studies on the radical homopolymerization of this compound are not extensively detailed in the reviewed literature, the general principles of radical polymerization of vinyl monomers suggest its feasibility. nih.gov The presence of three vinyl groups offers the potential for a high degree of cross-linking.

Anionic Polymerization

Anionic polymerization is another significant pathway for vinyl monomers, proceeding via carbanionic active centers. uni-bayreuth.de This method is particularly suited for monomers with electron-withdrawing groups, but can also be applied to other α-olefins. uni-bayreuth.de The polymerization of multivinylsilanes, such as methyltrivinylsilane, via an anionic mechanism has been reported. scispace.com This study provides a strong model for the expected behavior of this compound, which has a similar trivinylsilyl structure.

In the case of methyltrivinylsilane, anionic polymerization can proceed to produce soluble polymers, indicating that not all vinyl groups may participate in the polymerization, thus avoiding extensive cross-linking under certain conditions. scispace.com The mechanism of anionic polymerization is sensitive to the solvent used, with polar solvents like tetrahydrofuran (B95107) (THF) often accelerating the reaction rate compared to nonpolar hydrocarbon solvents. uni-bayreuth.de The initiation typically involves organometallic compounds, such as alkyllithiums. uni-bayreuth.de Living anionic polymerization techniques, which lack termination steps, can be used to synthesize polymers with controlled molecular weights and narrow distributions, as well as complex architectures like block copolymers. mdpi.com

Coordinated Anionic Polymerization (e.g., Ziegler-Natta Catalysis)

Ziegler-Natta (Z-N) catalysts, typically composed of a transition metal compound (e.g., from Group 4, like titanium) and an organoaluminum cocatalyst, are widely used for the polymerization of terminal alkenes (α-olefins). wikipedia.orggeeksforgeeks.org The mechanism involves the insertion of the monomer's vinyl group into the bond between the transition metal and the growing polymer chain. slideshare.net This method is renowned for its ability to produce stereoregular polymers. wikipedia.org

While Z-N catalysts are most famous for polymerizing simple olefins like ethylene (B1197577) and propylene (B89431) ias.ac.in, they have also been successfully used to copolymerize ethylene with vinylsilanes. patsnap.comgoogle.com Patents describe processes using a Z-N catalyst prepared from a Group 4-6 halogen-containing transition metal and an organomagnesium compound to create silane-functionalized polyolefins. patsnap.comgoogle.com Furthermore, homogeneous Z-N catalysts, such as cationic Group IV metallocenes, have been shown to polymerize functionalized monomers. acs.org These findings strongly suggest that the homopolymerization of this compound using Z-N catalysts is a viable, though not extensively documented, synthetic route. The presence of the chloro-functional group might, however, interact with the Lewis acidic catalyst components, a common challenge in the polymerization of functionalized monomers. ias.ac.in

Alpha-Silyl Radical Involvement in Polymerization

The presence of a silicon atom adjacent to a reactive center, such as a radical, can have a significant stabilizing effect. An α-silyl radical is a radical species where the unpaired electron resides on a carbon atom directly bonded to a silicon atom. This stabilization arises from hyperconjugation between the carbon p-orbital containing the radical and the C-Si σ-bond. nih.gov

Copolymerization Strategies

Copolymerization of this compound with other monomers is a key strategy to incorporate both vinyl and chloropropyl functionalities into a larger polymer structure, enabling the synthesis of advanced materials like polycarbosilanes.

Synthesis of Polycarbosilanes

Polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, are important precursors for silicon carbide (SiC) ceramics. ineosopen.org The synthesis of these polymers can be achieved through various methods, including Grignard coupling reactions. ineosopen.orgrsc.org

Research has demonstrated the synthesis of highly branched polycarbosilanes using (3-chloropropyl)trichlorosilane as a monomer in a Grignard reaction. ineosopen.org This monomer is structurally similar to this compound, differing in the functional groups attached to the silicon (trichloro vs. trivinyl). This suggests that this compound could also serve as a precursor for polycarbosilanes. The vinyl groups could be utilized in polymerization reactions to form the polymer backbone. For example, a study on the synthesis of vinyl-substituted hydridopolycarbosilane via Grignard coupling highlights the utility of vinyl-functional silanes in creating polymers suitable for SiC production. rsc.org The vinyl groups serve as curable functionalities within the resulting polymer structure. rsc.org

The table below summarizes the polymerization methods discussed and their applicability to this compound.

| Polymerization Mechanism | Applicability to this compound | Key Features | Relevant Findings |

|---|---|---|---|

| Radical Polymerization | Feasible | Potential for high cross-linking due to three vinyl groups. | General principles of vinyl polymerization apply. nih.gov Radical polymerization of vinyl groups on other silanes is established. mdpi.com |

| Anionic Polymerization | Feasible | Allows for synthesis of soluble polymers and block copolymers. scispace.commdpi.com | Anionic polymerization of the analogous methyltrivinylsilane has been demonstrated. scispace.com |

| Coordinated Anionic Polymerization (Ziegler-Natta) | Feasible | Potential for stereoregular polymer synthesis. wikipedia.org | Z-N catalysts are used to copolymerize ethylene with vinylsilanes. patsnap.comgoogle.com |

Crosslinking of Unsaturated Organic Polymers

This compound serves as a versatile crosslinking agent for a variety of unsaturated organic polymers. Its trifunctional nature, possessing three reactive vinyl groups, allows it to form a three-dimensional network structure when copolymerized with other unsaturated monomers or grafted onto existing polymer backbones. This process significantly alters the material's properties, enhancing thermal stability, mechanical strength, and chemical resistance.

The crosslinking mechanism typically involves a free-radical reaction. numberanalytics.com The vinyl groups of this compound can readily participate in polymerization reactions initiated by peroxides, azo compounds, or radiation. numberanalytics.comtdl.org When blended with an unsaturated polymer such as a polyolefin or a diene-based rubber, the initiator generates free radicals that can abstract hydrogen atoms from the polymer backbone or add across the polymer's double bonds. These polymer radicals can then react with the vinyl groups of the silane (B1218182), effectively grafting the silane molecule to the polymer chain. As this process continues with the remaining two vinyl groups on the same silane molecule, covalent bonds, or crosslinks, are formed between adjacent polymer chains, creating a robust network.

A notable application of a related chloropropyl silane, (3-chloropropyl)triethoxysilane, involves its use as a crosslinker for poly(N-vinyl imidazole) (PVIm). In this system, the chloropropyl group enables the quaternization of the imidazole (B134444) ring, while the triethoxysilane (B36694) groups provide the sites for hydrolytic crosslinking, demonstrating how the dual functionality of such silanes can be exploited to create durable, modified polymers. nih.gov

Table 1: Crosslinking Applications and Mechanisms

| Polymer Type | Crosslinking Mechanism | Key Feature of Silane | Resulting Network |

|---|---|---|---|

| Unsaturated Polymers (e.g., EPDM, PE) | Free-Radical Polymerization | Trivinyl Groups | Carbon-Carbon & Si-O-Si Linkages |

Emulsion Polymerization for Silane-Modified Latexes

Emulsion polymerization is a key technique for producing aqueous polymer dispersions, or latexes, and the incorporation of functional silanes like this compound allows for the creation of advanced, silane-modified hybrid materials. When used as a comonomer in emulsion polymerization, this compound can impart significant improvements to the resulting latex film, including enhanced adhesion, water resistance, and mechanical durability.

In a typical emulsion polymerization process, this compound is added along with primary monomers, such as acrylates or vinyl acetate, to an aqueous medium containing a surfactant and a water-soluble initiator. The hydrophobic nature of the silane drives it into the monomer-swollen micelles where polymerization occurs. The vinyl groups of the silane copolymerize with the other monomers, incorporating the silane directly into the polymer backbone.

The use of vinyl silanes in emulsion polymerization is a well-established method for producing modified latexes. google.com For example, polyurethane-polyacrylate hybrid latexes with high organosilicon content have been successfully synthesized via phase inversion emulsion polymerization, a technique that demonstrates the robust nature of incorporating silanes into these systems. scispace.com While that study used a methacryloxy-functional silane, the principle of incorporating reactive silanes to enhance properties is directly applicable to trivinylsilanes.

Table 2: Role of this compound in Emulsion Polymerization

| Polymerization Stage | Function of Silane | Resulting Feature in Latex |

|---|---|---|

| Copolymerization | Comonomer / Crosslinker | Silane integrated into polymer backbone |

| Shell Formation (Core-Shell) | Shell Monomer / Crosslinker | Formation of a durable, functional shell |

Controlled Polymerization Techniques for Tailored Architectures

The trifunctional reactivity of this compound makes it a valuable monomer for creating complex, well-defined polymer architectures through controlled polymerization techniques. organic-chemistry.org Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for precise control over molecular weight, dispersity, and polymer structure, enabling the synthesis of materials with tailored properties. organic-chemistry.orgwikipedia.org

When this compound is introduced into a controlled radical polymerization system, it functions as a branching or crosslinking point. Due to its three vinyl groups, a single molecule can connect three different growing polymer chains. By carefully controlling the stoichiometry of the silane relative to monofunctional monomers, various architectures can be achieved.

Branched Polymers: Using a low concentration of the trivinylsilane (B1590740) results in the formation of branched polymers, where the silane acts as the core of a branch point.

Star Polymers: Higher concentrations can lead to the formation of star-shaped polymers, where multiple polymer arms radiate from a central silane-rich core. organic-chemistry.org

Crosslinked Gels: At even higher concentrations, extensive crosslinking will occur, leading to the formation of a polymer gel or network.

The synthesis of polymers with a silicon-silicon (Si-Si) backbone, known as polysilanes, typically relies on specific coupling reactions rather than the polymerization of vinyl groups. The primary method for forming Si-Si bonds is the Wurtz-type coupling, which involves the reductive coupling of halosilanes using an alkali metal. nih.govnih.gov

To incorporate a molecule like this compound into a linear or branched polysilane backbone, it would first need to be chemically modified to introduce halide functionalities directly attached to the silicon atom. This could potentially be achieved through processes that convert vinyl or aryl groups on a silicon atom into Si-halide bonds. nih.govdntb.gov.ua For example, a process exists for converting aryl-silane moieties to halo-silane moieties. dntb.gov.ua Once converted to a (3-chloropropyl)trihalosilane, the molecule could participate in Wurtz-type coupling reactions with other dihalosilanes (for linear chains) or trihalosilanes (for branching points) to build the polysilane structure.

The synthesis of highly branched, dendritic polysilanes has been achieved through iterative Wurtz-type coupling and salt metathesis reactions, demonstrating that complex, silicon-rich architectures are accessible through these methods. nih.gov The (3-chloropropyl) group would be retained as a functional side chain on the final polysilane, available for further modification.

The trivinyl structure of this compound presents intriguing possibilities for the synthesis of cyclic and spirocyclic organosilane structures. Such structures can be formed through intramolecular cyclization reactions.

One potential route is cyclopolymerization . The anionic polymerization of other multivinylsilanes, such as methyltrivinylsilane, has been studied and shown to involve cyclization steps. A similar approach with this compound could lead to polymers containing cyclic silane units within the main chain.

Another powerful technique is Ring-Closing Metathesis (RCM) . RCM uses transition metal catalysts (e.g., Grubbs' catalysts) to form cyclic alkenes from dienes. It is conceivable that under specific conditions, an intramolecular RCM reaction could occur between two of the three vinyl groups on a single this compound molecule, yielding a five-membered unsaturated silacyclic ring and releasing ethylene. tdl.org If this cyclized molecule were then to participate in further polymerization or dimerization, complex spirocyclic structures could be formed, where a single silicon atom is part of two separate rings. The formation of silacycles via temporary silicon-tethered RCM is a known strategy in organic synthesis, highlighting the utility of this reaction for creating cyclic organosilicon compounds.

N-Heterocyclic Carbenes (NHCs) have emerged as highly versatile ligands for transition metals, creating catalysts with exceptional activity in a range of polymerization reactions, particularly olefin metathesis and polymerization. The vinyl groups of this compound are olefins, making them suitable substrates for polymerization catalyzed by NHC-metal complexes.

Platinum-NHC complexes, for instance, have been shown to be highly active catalysts for the hydrosilylation of unsaturated bonds. Rhodium-NHC complexes are effective in catalyzing the polymerization of phenylacetylene, demonstrating their utility for polymerizing substituted olefins.

For this compound, an NHC-metal catalyst could initiate the polymerization of the vinyl groups. The strong σ-donating character of the NHC ligand can stabilize the metal center and influence the catalytic activity and selectivity of the polymerization. Depending on the catalyst and reaction conditions, this could provide a route to poly(vinylsilane)s with controlled structures. The trivinyl functionality of the monomer would likely lead to a crosslinked or hyperbranched polymer network. The use of these advanced catalytic systems offers a potential pathway to new materials derived from this compound with unique architectures and properties.

Materials Science Applications and Advanced Functionalization of 3 Chloropropyl Trivinylsilane Derivatives

Surface Modification of Inorganic Substrates

The ability of silane (B1218182) coupling agents to form robust covalent bonds with inorganic surfaces has made them indispensable in modifying the surface properties of materials like metals, glasses, and ceramics. gelest.com The (3-chloropropyl) functional group is particularly useful as it provides a reactive site for subsequent chemical reactions, allowing for the introduction of a wide range of functionalities.

Titanium and its alloys are extensively used in biomedical, aerospace, and chemical industries due to their high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility. researchgate.netinspenet.com The formation of a stable, protective oxide layer on titanium's surface is key to its corrosion resistance. inspenet.com Surface modification of titanium is often necessary to enhance its performance for specific applications. researchgate.net While direct research on the application of (3-Chloropropyl)trivinylsilane on titanium is not extensively detailed in the provided results, the general principles of silanization are applicable. Silanes can be used to alter the surface properties of titanium, for instance, to improve adhesion to organic polymers in composite materials or to introduce specific functionalities for biomedical applications. researchgate.net The non-magnetic nature of titanium also makes it a promising material for computer hard disk drives, where surface modifications can improve manufacturing rates and disk capacity. azom.com

Silica (B1680970) nanoparticles and mesoporous silica are widely investigated for applications in nanomedicine, catalysis, and sensing due to their high surface area, tunable pore size, and biocompatibility. nih.govmdpi.commdpi.comnih.gov The surface of these materials is rich in silanol (B1196071) groups, making them readily available for modification with organosilanes. mdpi.com Functionalization with compounds like (3-chloropropyl)trimethoxysilane allows for the introduction of a reactive chloropropyl group on the silica surface. mdpi.com This group can then be used as a handle for further chemical modifications, such as the attachment of drugs, targeting ligands, or imaging agents. nih.govrsc.org For instance, the chloropropyl group can be converted to an azide (B81097) group, which is useful for "click" chemistry reactions to attach various molecules. nih.gov This versatility makes chloropropyl-functionalized silica a valuable platform for creating multifunctional nanomaterials. nih.govrsc.org

| Substrate | Modifying Agent | Application | Key Findings |

| Mesoporous Silica | (3-Chloropropyl)trimethoxysilane | Drug Delivery | Functionalization allows for further attachment of molecules for targeted delivery. mdpi.com |

| Silica Nanoparticles | 3-bromopropyltrichlorosilane | Polypeptide Coupling | The bromopropyl group can be converted to an azide for click chemistry. nih.gov |

Halloysite (B83129) nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay nanotubes that have gained attention as reinforcing fillers in polymer composites and as carriers for active molecules. researchgate.netrsc.orgmdpi.com Similar to silica, the surface of HNTs can be modified with silane coupling agents to improve their compatibility with polymer matrices. researchgate.netmdpi.com The grafting of (3-chloropropyl)trimethoxysilane onto the surface of HNTs introduces reactive chloro groups. researchgate.neturfu.ru These groups enhance the chemical activity of the nanotubes, allowing them to serve as active sites for further reactions and the creation of novel materials with applications in chemical engineering and nanotechnology. researchgate.netmdpi.com Studies have focused on optimizing the silylation process by varying parameters such as the solvent, molar ratios of reactants, and the use of catalysts to achieve the highest degree of functionalization. mdpi.comurfu.ru

| Parameter | Optimal Condition for HNT Silylation | Reference |

| Solvent | Toluene | mdpi.com |

| Molar Ratio (HNTs/CPTMS/H₂O) | 1:1:3 | mdpi.comurfu.ru |

| Refluxing Time | 4 hours | researchgate.neturfu.ru |

| Catalyst | Triethylamine and Ammonium (B1175870) Hydroxide | researchgate.netmdpi.comurfu.ru |

The wettability of a surface, which is its ability to be wetted by a liquid, is a critical property in numerous applications, including coatings, adhesives, and microfluidics. jdat.orges-france.comkjmm.org Surface modification with silanes is a common method to control the wettability and surface energy of substrates. gelest.comgelest.com The organic functional group of the silane determines the resulting surface properties. gelest.com While silanes with non-polar groups like alkyl chains create hydrophobic surfaces, those with polar groups can render a surface hydrophilic. gelest.comgelest.com The chloropropyl group itself can introduce a dipole moment, affecting the surface energy. By reacting the chloropropyl group with other molecules, a wide range of surface wettabilities can be achieved. The contact angle, a measure of wettability, can be precisely tuned through the choice of silane and subsequent chemical modifications. jdat.orgrsc.orgmdpi.com

Halloysite Nanotubes

Interfacial Adhesion Promotion in Composite Materials

The performance of composite materials, which consist of a reinforcement phase embedded in a matrix phase, is highly dependent on the strength of the interface between these two components. nih.govcnrs.fr Poor interfacial adhesion can lead to premature failure of the composite under stress. researchgate.net Silane coupling agents play a crucial role in enhancing this adhesion, particularly in composites containing inorganic fillers and organic polymers. researchgate.netcnrs.fr

The bifunctional nature of silanes like this compound allows them to act as a molecular bridge. cfmats.com The silane's inorganic-reactive end forms covalent bonds with the filler surface, while the organic-reactive end, in this case, the vinyl groups, can copolymerize with the polymer matrix. The chloropropyl group provides an additional site for further functionalization to tailor the interfacial properties. This improved adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in a composite material with enhanced mechanical properties such as strength and durability. cnrs.frnih.gov The use of silane coupling agents is a well-established strategy to improve the performance of a wide range of composite materials, from fiber-reinforced plastics to dental composites. cnrs.frnih.gov

Enhancement of Mechanical Properties in Polymers and Rubbers

The integration of organosilanes, including derivatives of this compound, into polymer and rubber composites is a well-established strategy for enhancing their mechanical properties. gelest.comresearchgate.net These silane coupling agents create a durable bond between organic polymers and inorganic fillers, which is crucial for translating the intrinsic properties of individual components into a uniform composite structure with superior performance. gelest.com The dual functionality of the silane molecule, featuring a hydrolyzable group and an organofunctional group, facilitates this connection. gelest.com The hydrolyzable groups form stable condensation products with inorganic surfaces, while the organofunctional group (like the vinyl or chloropropyl group) interacts with the polymer matrix. gelest.com

In rubber composites, particularly those filled with silica, silane coupling agents are essential. A derivative, 3-chloropropyltriethoxysilane, is noted as an important additive for advanced silicone rubber products and for the surface treatment of glass fibers, leading to a significant enhancement in the mechanical properties of the resulting composites. cfmats.com The presence of these silanes improves the interaction between the filler and the rubber matrix, which can lead to improvements in tensile strength, modulus, and abrasion resistance. nih.govbehinpolymerco.com Research on composites made from thermoplastic polymers and ground rubber waste shows that the introduction of a polymeric binding agent significantly improves the material's strength properties. researchgate.net While not directly mentioning this compound, the principles apply, as these silanes act as effective coupling agents to improve stress transfer between the polymer matrix and filler particles.

The mechanical properties of elastomers can be precisely controlled through chemical synthesis. For instance, incorporating chloropropyl groups can enhance the thermal stability of the final polymers. mdpi.com The resulting elastomers can exhibit a wide range of mechanical characteristics, as summarized in the table below.

| Property | Observed Range | Context |

| Elongation at Break | 103–255% | Dependent on NH₂-group concentration in a related polymer system. mdpi.com |

| Young's Modulus | 0.1–3 MPa | Dependent on NH₂-group concentration in a related polymer system. mdpi.com |

| Hardness (Shore 00) | 31 and 54 | Noted as exceptionally low values for certain silicone elastomers. mdpi.com |

| Tensile Strength | 17–30 MPa | Achieved in bio-based polyurethanes, demonstrating the potential for high-strength elastomers. mdpi.com |

These findings underscore the versatility of using functional groups, such as the chloropropyl group, to tailor the mechanical performance of polymers and rubbers for specific applications. mdpi.com

Adhesion to Thermosets, Thermoplastics, and Elastomers

Silane coupling agents, including derivatives like 3-chloropropyltriethoxysilane, are widely employed as adhesion promoters in multi-material systems involving thermosets, thermoplastics, and elastomers. cfmats.comriverlandtrading.comperformanceplastics.com They enhance the bonding strength and durability of formulations on a variety of substrates, including plastics. riverlandtrading.com The primary mechanism involves the silane forming a bridge at the interface between the different materials, improving the interfacial bonding. gelest.com

Thermoplastic elastomers (TPEs) are a class of materials that merge the processing ease of thermoplastics with the functional elasticity of thermoset rubbers. behinpolymerco.comgoogle.com In applications requiring the bonding of a soft TPE to a rigid substrate, such as in overmolding, adhesion-modified TPEs are often necessary. trinseo.com Silanes can be key components in these modifications. For example, adhesion-optimized TPE grades have been developed for overmolding onto various polar polymers like polyamides (PA6, PA66), polyesters (PBT, PET), and others. trinseo.com

Research into the multi-material 3D printing of thermoset elastomers with thermoplastics has highlighted the importance of interfacial bonding. mdpi.com The study found that adhesion is favored by the proximity of the materials' solubility parameters and increased polymer chain mobility at processing temperatures. mdpi.com While this specific study did not use silane promoters, it demonstrates the challenges and mechanisms of adhesion between these polymer classes. The use of a coupling agent like this compound, which can react with both the filler/substrate and the polymer matrix, would be a viable strategy to improve such interfacial bonding. A derivative, 3-chloropropyltriethoxysilane, is explicitly mentioned for its role in enhancing the bonding performance of epoxy resins, polyurethane, and polyamide adhesives on various substrates. cfmats.com

| Material Combination | Adhesion Promoter Role | Key Finding |

| TPE on Polyamide | Enhances bond strength | Silane-modified TPEs can achieve excellent adhesion to polyamide substrates. google.comtrinseo.com |

| Thermoset Elastomer on Thermoplastic | Improves interfacial bonding | Interfacial migration of rubber-specific components onto the thermoplastic surface suggests bonding mechanisms that could be enhanced by coupling agents. mdpi.com |

| Epoxy, Polyurethane, Polyamide on Inorganic Substrates | Primary adhesion promoter | 3-Chloropropyltriethoxysilane improves the bond between the polymer and the substrate. cfmats.com |

Application in Coatings, Adhesives, and Sealants

Derivatives of this compound are crucial additives in the formulation of high-performance coatings, adhesives, and sealants. evonik.com Their primary function is to act as coupling agents and adhesion promoters, ensuring strong and durable bonds between organic resins and inorganic substrates like metals, glass, and ceramics. gelest.comriverlandtrading.com For example, 3-Chloropropyltriethoxysilane is commonly used to enhance the bonding strength and durability of coatings, adhesives, and sealants. riverlandtrading.com

In these applications, silanes perform several key functions:

Adhesion Promotion : They form covalent bonds across the organic-inorganic interface, significantly improving adhesion. gelest.comevonik.com

Crosslinking : They can act as crosslinkers, particularly in moisture-curable systems, which enhances the mechanical strength, thermal stability, and chemical resistance of the final product. riverlandtrading.comevonik.com

Surface Modification : Silanes are used to modify the surface properties of fillers and pigments within a formulation, leading to better dispersibility and compatibility with the polymer matrix. riverlandtrading.com

Corrosion Protection : When used in coatings for metals, they can form a protective barrier that inhibits corrosion by preventing interaction with moisture and other corrosive agents. riverlandtrading.com

Specialty silanes are integral to producing silane-modified polymers (SMPs), which are used in advanced adhesives and sealants. evonik.com These polymers exhibit good adhesion to a wide range of substrates, excellent mechanical strength, and temperature resistance. evonik.com Isocyanate-functional silanes, for instance, are used as adhesion promoters in paints and coatings and as crosslinkers for urethane (B1682113) sealants, improving hydrophobicity and adhesion to organic materials. cfmats.com The chloropropyl functionality can serve as a precursor to other functional groups, making it a versatile intermediate for creating specialized silanes for these applications. cfmats.com

| Application | Function of Silane Derivative | Benefit |

| Coatings | Adhesion Promoter, Corrosion Inhibitor | Enhanced durability and substrate protection. riverlandtrading.com |

| Adhesives | Coupling Agent, Adhesion Promoter | Stronger bonding to diverse substrates like metals and plastics. cfmats.comriverlandtrading.com |

| Sealants | Crosslinker, Adhesion Promoter | Improved mechanical strength, thermal stability, and weather resistance. riverlandtrading.comevonik.com |

| Silane-Modified Polymers (SMPs) | Polymer Modification | Creates advanced adhesives and sealants with superior properties. evonik.com |

Precursors for Advanced Ceramic Materials

Formation of Silicon Carbide (SiC)

Organosilicon compounds, particularly polycarbosilanes derived from functionalized silanes, are valuable precursors for the production of silicon carbide (SiC) ceramics. ineosopen.orggoogle.com This polymer-to-ceramic route offers significant advantages, including the ability to control the structure and properties of the final ceramic product and to form complex shapes such as fibers and coatings. ineosopen.org

Research has demonstrated the potential of highly branched polycarbosilanes derived from chloroalkyl-functionalized silanes as effective SiC precursors. ineosopen.org Specifically, highly branched poly(3-chloropropyl)trichlorosilane has been synthesized and studied for this purpose. ineosopen.org The pyrolysis of these polymer precursors at high temperatures leads to the formation of SiC. A key challenge in this process is the significant volume change and release of gaseous byproducts during pyrolysis. ineosopen.org

The use of chlorinated silanes in Chemical Vapor Deposition (CVD) processes for SiC synthesis has been shown to increase the growth rate and prevent the formation of silicon droplets in the gas phase. chemrxiv.org The strong Si-Cl bond helps to suppress the formation of weaker Si-Si bonds, leading to higher quality SiC coatings. chemrxiv.org Although this compound itself is not typically used directly, its structural motifs are relevant. The chloropropyl group can be part of a polymer backbone, and the silicon atom provides the necessary element for SiC formation. For instance, chloromethyltrichlorosilane is another precursor that can be converted into a polycarbosilane polymer suitable for producing SiC ceramics. google.com The resulting ceramics from these precursors can be used as binders for SiC powder to create ceramic fibers with high green strength. google.com

Functionalization for Specialized Applications

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate surface. ossila.com Organosilanes are a common class of molecules used to form SAMs on oxidic surfaces like silicon wafers and glass. nih.govmdpi.com The formation of SAMs is driven by the chemical reaction between the silane headgroup and surface hydroxyl groups, while intermolecular forces, such as van der Waals interactions between the alkyl chains, lead to a well-ordered molecular layer. mdpi.com

The properties of the SAM are determined by the three main parts of the organosilane molecule: the head group (e.g., trimethoxysilane (B1233946), trivinylsilane), the backbone (e.g., propyl chain), and the terminal functional group (e.g., chloro, vinyl). mdpi.com The vinyl groups on this compound can participate in SAM formation and subsequent surface reactions. Surfaces terminated with vinyl groups are known to be hydrophobic. nih.gov

SAMs are used to precisely control the surface properties of materials, such as wettability, adhesion, and biocompatibility. nih.gov For example, different terminal groups can induce specific cellular responses; surfaces terminated with amine (NH₂) or carboxyl (COOH) groups have been shown to promote strong cell attachment and growth, while polyethylene (B3416737) glycol (PEG) and hydroxyl (OH) terminated surfaces tend to resist protein adsorption. nih.gov

The this compound molecule offers two distinct functionalities for surface modification. The trivinylsilane (B1590740) group can anchor to the substrate, and the terminal chloro-group can be used for further chemical reactions, allowing for the covalent attachment of other molecules. This makes it a versatile tool for creating complex, functionalized surfaces for applications in biosensors, microelectronics, and advanced materials. ossila.commdpi.com

| SAM Precursor Type | Terminal Group | Resulting Surface Property | Potential Application |

| Alkyl Silane | Methyl (CH₃) | Hydrophobic | Low-energy surfaces. nih.gov |

| Alkyl Silane | Vinyl (CH=CH₂) | Hydrophobic | Platform for further functionalization. nih.gov |

| Functionalized Silane | Amine (NH₂) | Moderately Wettable | Promoting cell adhesion. nih.govmdpi.com |

| Functionalized Silane | Carboxyl (COOH) | Moderately Wettable | Promoting cell adhesion. nih.gov |

| Functionalized Silane | Polyethylene Glycol (PEG) | Wettable | Resisting protein adsorption. nih.govnih.gov |

Biomaterial Surface Engineering (e.g., cell adhesion, osseointegration)

The functionalization of biomaterial surfaces is a critical strategy for improving their integration with host tissues, particularly in applications like dental and orthopedic implants where successful osseointegration is paramount. Derivatives of this compound are valuable precursors in this field, offering a versatile platform for covalently anchoring bioactive molecules to implant surfaces. The key to this functionality lies in the dual reactivity of the silane: the silane group allows for stable attachment to oxide-rich surfaces like titanium, while the chloropropyl group serves as a reactive handle for subsequent chemical modifications.

A closely related and extensively studied compound, (3-Chloropropyl)triethoxysilane (CPTES), provides significant insight into the potential applications of (3-chloropropyl) functionalized silanes. Research on the surface modification of titanium alloys, which are widely used in medical implants, highlights the efficacy of this approach. The process involves silanization, where the silane's hydrolyzable groups react with hydroxyl groups on the titanium's native oxide layer, forming a stable, covalently bonded self-assembled monolayer (SAM). nih.govtdx.cat This silane layer acts as a crucial spacer molecule. tdx.cat

The terminal chloropropyl group is particularly advantageous for the immobilization of biomolecules. Unlike aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), which often require an activation step, the chloro-functionalized surface can directly react with nucleophilic groups (like amines or thiols) present in peptides and proteins. upc.edunih.gov This direct coupling simplifies the functionalization process and has been effectively used to attach cell-adhesive peptides, such as Arginine-Glycine-Aspartic acid (RGD). upc.edunih.gov The RGD sequence is well-known for its role in mediating cell attachment through integrin binding, and its presence on an implant surface can significantly enhance the adhesion and proliferation of cells like rat mesenchymal stem cells, thereby promoting better biointegration. upc.edunih.gov

Studies comparing CPTES and APTES for the biochemical modification of a low elastic modulus Ti-Nb-Hf alloy have demonstrated the practical utility of the chloropropyl functionality. nih.gov The ability to create surfaces that actively encourage cellular interaction is a cornerstone of modern biomaterial design, aiming to transition from bio-inert to bioactive implants that can guide tissue regeneration. tdx.cat

The following table summarizes the comparative advantages of using CPTES, a proxy for the functional aspect of this compound derivatives, in biomaterial surface engineering.

| Feature | (3-Chloropropyl)triethoxysilane (CPTES) | (3-Aminopropyl)triethoxysilane (APTES) |

| Biomolecule Attachment | Direct reaction with nucleophilic groups (e.g., amines, thiols) on biomolecules. upc.edunih.gov | Often requires a multi-step process involving crosslinkers or surface activation. |

| Reaction Simplicity | Typically a more straightforward, one-step covalent binding process. nih.gov | May involve more complex and sensitive reaction conditions. |

| Primary Application | Used as a cross-linker and anchor for bioactive peptides (e.g., RGD) to enhance cell adhesion on titanium implant surfaces. tdx.catupc.edunih.gov | Widely used for surface amination, but direct peptide coupling can be less efficient without activation. |

| Cellular Response | Surfaces modified with CPTES and grafted with peptide mixtures show positive results in terms of cell adhesion. upc.edu | Effective, but the multi-step process can introduce variability. |

Anion Complexation and Transport Phenomena

Derivatives of this compound serve as highly versatile building blocks for the synthesis of advanced materials designed for anion complexation and transport. The reactivity of both the vinyl groups and the chloropropyl group allows for the creation of diverse macromolecular architectures, including three-dimensional silsesquioxane cages and linear polymers for anion exchange membranes (AEMs).

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like structures with a silica core and organic functionalities at the vertices. The hydrolysis and condensation of this compound or its analogs can lead to the formation of octakis(3-chloropropyl)silsesquioxane. dokumen.pub This molecule is an important intermediate where the eight chloropropyl groups can be readily converted into other functional groups. For example, nucleophilic substitution of the chloride with sodium azide yields an azido-functionalized POSS cage. semanticscholar.org This derivative can then undergo highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach a wide variety of ligands, such as those containing pyridine-triazole or thiophenyl-triazole moieties. semanticscholar.org These functionalized cages can act as multidentate ligands capable of coordinating with metal ions, but the underlying principle of using a defined, three-dimensional scaffold to create specific binding pockets is directly applicable to the complexation of anions. semanticscholar.org

A major application for anion-selective materials is in the development of Anion Exchange Membranes (AEMs), which are critical components in electrochemical devices like fuel cells and water electrolyzers. mdpi.comnih.gov The performance of these membranes hinges on their ability to efficiently transport anions (typically hydroxide, OH⁻) while providing a robust barrier. nih.gov Polymers derived from this compound are excellent candidates for AEMs. The trivinyl functionality allows for polymerization, forming a stable polymer backbone, while the pendant chloropropyl groups provide a site for introducing anion-exchange capabilities.

The most common strategy is to quaternize the polymer by reacting the chloropropyl side chains with a tertiary amine. This reaction introduces a fixed positive charge (a quaternary ammonium group) onto the polymer, which requires a mobile anion as a counter-ion to maintain charge neutrality. It is these mobile anions that are transported through the membrane under an electric field. google.com The resulting polymeric material combines the mechanical and thermal stability of a polysiloxane backbone with the ion-conducting properties required for electrochemical applications. The design of such polymers allows for the tuning of properties like ion exchange capacity (IEC), water uptake, and ionic conductivity, which are crucial for the performance and durability of the resulting membrane. mdpi.comnih.gov

The table below outlines the research findings related to functional polymers and materials relevant to anion transport.

| Material Type | Precursor/Monomer Principle | Functionalization Method | Key Findings & Applications |

| Functional Silsesquioxanes (POSS) | Silanes with reactive groups, e.g., (3-chloropropyl)silane. dokumen.pub | Nucleophilic substitution of the chloro group (e.g., with azide) followed by "click chemistry" to attach ligands. semanticscholar.org | Creates well-defined 3D structures for coordination chemistry; potential for designing specific anion-binding cavities. semanticscholar.org |

| Anion Exchange Membranes (AEMs) | Polymerizable monomers with pendant reactive groups (e.g., vinyl groups for backbone, chloropropyl for functionalization). | Post-polymerization quaternization of the chloropropyl groups with tertiary amines to create fixed cationic sites. google.com | Produces membranes with high anion conductivity and stability for use in fuel cells and water electrolysis. nih.gov |

| Composite AEMs | A host polymer matrix (e.g., quaternized polysulfone) with functional fillers. | Fillers like montmorillonite (B579905) functionalized with silanes (e.g., (3-aminopropyl)triethoxysilane) are incorporated. mdpi.com | The addition of functionalized fillers can enhance ionic conductivity and improve the mechanical and thermal properties of the membrane. mdpi.com |

Spectroscopic and Analytical Characterization of the Chemical Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemicalbook.comoecd.org

NMR spectroscopy is an indispensable technique for determining the structure of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms. For organosilanes, ¹H, ¹³C, and ²⁹Si are the most commonly studied nuclei.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in a molecule and their neighboring atoms. In the case of (3-Chloropropyl)trivinylsilane, the ¹H NMR spectrum would show distinct signals for the vinyl and the chloropropyl groups.

The protons of the three vinyl groups (CH₂=CH-) attached to the silicon atom typically appear in the region of 5.5-6.5 ppm. These signals often exhibit complex splitting patterns due to geminal and vicinal couplings.

The protons of the 3-chloropropyl group (-CH₂CH₂CH₂Cl) will show signals at different chemical shifts. The methylene (B1212753) group adjacent to the silicon atom (Si-CH₂) is expected to resonate at a higher field (lower ppm) compared to the methylene group bonded to the chlorine atom (CH₂-Cl), which is deshielded by the electronegative chlorine. The central methylene group (-CH₂-) will appear at an intermediate chemical shift. A related compound, (3-chloropropyl)trimethoxysilane, shows signals for the propyl chain protons at approximately 0.7 ppm (Si-CH₂), 1.8 ppm (-CH₂-), and 3.5 ppm (CH₂-Cl). researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Proton | Approximate Chemical Shift (ppm) |

| Vinyl | =CH₂ | 5.5 - 6.5 |

| Vinyl | =CH- | 5.5 - 6.5 |

| Chloropropyl | Si-CH₂- | 0.5 - 1.0 |

| Chloropropyl | -CH₂- | 1.7 - 2.2 |

| Chloropropyl | -CH₂-Cl | 3.4 - 3.7 |

Note: These are approximate ranges and can be influenced by the solvent and other molecular factors.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The vinyl carbons will have characteristic shifts in the sp² region (110-140 ppm). The carbon of the CH₂= group will appear at a slightly different chemical shift than the =CH- carbon.

For the chloropropyl group, the carbon attached to the silicon (Si-CH₂) will be the most upfield. The carbon bonded to the chlorine atom (-CH₂Cl) will be the most downfield due to the deshielding effect of the chlorine atom. The central methylene carbon will resonate at an intermediate value. For instance, in a similar molecule, trichloro(3-chloropropyl)silane, the carbon signals are observed at approximately 27.2 ppm (Si-CH₂), 27.5 ppm (-CH₂-), and 47.7 ppm (-CH₂Cl). nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon | Approximate Chemical Shift (ppm) |

| Vinyl | =CH₂ | 130 - 140 |

| Vinyl | =CH- | 130 - 140 |

| Chloropropyl | Si-CH₂- | 10 - 15 |

| Chloropropyl | -CH₂- | 25 - 30 |

| Chloropropyl | -CH₂-Cl | 45 - 50 |

Note: These are predicted ranges and actual values may vary.

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il For this compound, the silicon atom is bonded to three vinyl groups and one chloropropyl group. The ²⁹Si NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a tetra-substituted organosilane. The chemical shift range for silicon is wide, which allows for good differentiation between various silicon environments. huji.ac.il For a related compound, trichloro(3-chloropropyl)silane, a ²⁹Si NMR signal is observed, though the exact chemical shift requires specialized databases for confirmation. nih.govspectrabase.com

Solid-state NMR (ssNMR) is particularly useful for characterizing derivatives of this compound, especially after polymerization or grafting onto surfaces like silica (B1680970). acs.orgresearchgate.net Magic Angle Spinning (MAS) is a technique used to obtain higher resolution spectra from solid samples. mst.eduwikipedia.org

In the context of siloxane polymers derived from this compound, ²⁹Si ssNMR can distinguish between different silicon environments based on the number of siloxane bridges (Si-O-Si). These are often denoted as T and Q structures:

T sites (Trifunctional): These refer to silicon atoms with three Si-O-Si linkages and one organic substituent (R-Si(OSi)₃). These are further classified as T¹, T², and T³ based on the number of bridging oxygen atoms.

Q sites (Quadrifunctional): These are silicon atoms with four Si-O-Si linkages (Si(OSi)₄), typical of silica.

By analyzing the chemical shifts in the ²⁹Si MAS NMR spectrum, one can quantify the degree of condensation and the types of silicon centers present in the material. acs.orgillinois.edu

29Si NMR for Silicon Connectivity and Hybridization

Mass Spectrometry (MS).chemicalbook.comucsb.edu

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data reveals the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the intact molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak. shout.education This means two peaks will be observed for the molecular ion, one for the molecule containing ³⁵Cl and a smaller one (about one-third the intensity) at two mass units higher for the molecule containing ³⁷Cl.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for organosilanes include the cleavage of bonds alpha or beta to the silicon atom. For this compound, likely fragmentation patterns would involve the loss of:

A vinyl group.

A chlorine atom.

The entire chloropropyl group.

Smaller fragments from the propyl chain. libretexts.org

The relative abundance of these fragment ions helps to piece together the structure of the original molecule. fiveable.mesavemyexams.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing the molecular structure of this compound and its derivatives.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of different chemical bonds. gelest.com

In the context of this compound and its derivatives, FT-IR is instrumental in confirming the presence of key functional groups and monitoring chemical transformations, such as hydrolysis, condensation, and polymerization. For instance, the FT-IR spectrum of (3-Chloropropyl)trimethoxysilane, a related compound, shows characteristic peaks for Si-O-C and C-O bonds in the 1000–1200 cm⁻¹ region, as well as Si-C stretching and bending vibrations at approximately 820 cm⁻¹ and 1236 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the propyl group are also readily identifiable. researchgate.net

When these silanes are used to modify surfaces or create composite materials, FT-IR can verify the successful grafting and formation of new chemical bonds. For example, the appearance of a Si-O-Si absorption band is evidence of the chain-polymerization of silanes at a substrate/solution interface. tandfonline.com In studies of silane-based coatings, FT-IR has been used to identify Ti-O vibration bonds, CH₃ stretching vibrations, and the formation of Si-O-Si bonds. dergipark.org.tr

Table 1: Characteristic FT-IR Absorption Bands for Silane (B1218182) Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Si-O-C | 1000 - 1200 | Stretching | researchgate.net |

| C-O | 1000 - 1200 | Stretching | researchgate.net |

| Si-C | 820 | Stretching | researchgate.net |

| Si-C | 1236 | Bending | researchgate.net |

| C-Cl | ~800 | Stretching | researchgate.net |

| Si-O-Si | ~1050 | Stretching | tandfonline.comdergipark.org.tr |

| C-H (aliphatic) | 2850 - 2964 | Stretching | researchgate.net |

| -OH (from hydrolysis) | ~3650, ~1650 | Stretching, Bending | dergipark.org.tr |

| Si-H | 2080 - 2280 | Stretching | gelest.com |

This table is generated based on data from various silane derivatives and provides a general reference for expected peak positions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. plus.ac.at A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration. plus.ac.at This technique is particularly useful for studying aqueous solutions and symmetric vibrational modes. plus.ac.at

In the analysis of organosilanes, Raman spectroscopy can provide detailed information about the molecular structure. For example, in the study of triolein, Raman spectra clearly show C-H deformation modes, C=C vibrations, and C=O stretching modes. researchgate.net For materials under stress, changes in Raman peak positions can be correlated with strain and alterations in chemical bond lengths. spectroscopyonline.com While specific Raman data for this compound is not abundant in the provided context, the principles of Raman spectroscopy suggest its utility in characterizing the vinyl groups and the siloxane network in its polymerized derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. jh.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ubc.ca

For this compound and its derivatives, especially when used as surface modification agents or in thin films, XPS is invaluable for confirming the presence and chemical state of silicon, carbon, chlorine, and oxygen on the surface. For instance, in the study of silane films on various substrates, XPS can confirm the covalent Si-O-Si bonding at the interface. Angle-resolved XPS (ARXPS) can further provide information about the thickness and structure of the silane layers. mdpi.com

Table 2: Typical Binding Energies in XPS Analysis of Silane-Modified Surfaces

| Element / Core Level | Binding Energy (eV) | Chemical State Information |

|---|---|---|

| Si 2p | ~102-104 | Indicates the presence of Si-O-Si or Si-O-C bonds. |

| C 1s | ~284-288 | Can be deconvoluted to identify C-C, C-Si, C-O, and C-Cl bonds. |

| O 1s | ~532-534 | Corresponds to Si-O-Si and Si-O-H environments. |

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Electron Microscopy Techniques

Electron microscopy techniques utilize a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. These methods are crucial for visualizing the micro- and nanostructure of materials derived from this compound.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. nanoscience.com The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. nanoscience.com

SEM is widely used to examine the morphology of coatings and composite materials prepared using this compound derivatives. For example, SEM analysis of silane-based oxide coatings can reveal surface roughness. dergipark.org.tr In the study of silane-modified nanoparticles, SEM images can show the dispersion and agglomeration of the nanoparticles within a polymer matrix. ijcce.ac.ir Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDX) allows for elemental mapping of the surface, confirming the distribution of silicon and other elements. researchgate.net

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. anapath.ch The specimen must be extremely thin, typically less than 100 nm. anapath.ch TEM can reveal the internal structure of materials at a very high resolution, including the size, shape, and arrangement of nanoparticles. thermofisher.com

In the context of derivatives of this compound, TEM is particularly useful for characterizing modified nanoparticles. For instance, TEM images have been used to determine the size and morphology of magnetite nanoparticles before and after being coated with alkyl silanes. plos.org High-resolution TEM can even visualize the thin silane layer on the surface of the nanoparticles. plos.org Studies on silane-modified ZnO nanoparticles have also utilized TEM to assess particle size and its influence on cytotoxic activity. nih.gov

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX or EDS) spectroscopy is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org When a sample is bombarded by a high-energy electron beam, as in a scanning electron microscope (SEM) or transmission electron microscope (TEM), it emits characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. wikipedia.org EDX is widely used across various scientific and industrial fields for applications such as process control, quality control, failure analysis, and fundamental research. thermofisher.com

In the context of this compound and its derivatives, EDX is instrumental in confirming the presence and distribution of key elements within a material. For instance, when (3-Chloropropyl)trimethoxysilane is grafted onto the surface of halloysite (B83129) nanotubes, EDX analysis can be used to verify the successful modification by detecting the presence of silicon and chlorine on the nanotube surface. mdpi.com

Elemental mapping is a key feature of EDX that provides a visual representation of the spatial distribution of elements within a sample. bruker.com By collecting an EDX spectrum at each pixel of a scanned area, a map is generated where color intensity corresponds to the concentration of a specific element. bruker.com This is particularly useful for analyzing composite materials or surface modifications involving this compound derivatives. For example, in a study involving the synthesis of a magnetic bio-nanocomposite, EDX was used alongside other techniques to confirm the successful fabrication of the hybrid nanostructure. researchgate.net

The data obtained from EDX analysis is typically presented as a spectrum with peaks corresponding to the characteristic X-ray energies of the elements present. The relative heights of these peaks can provide semi-quantitative information about the elemental composition. For more precise quantitative analysis, the data can be further processed to yield atomic or weight percentages of the constituent elements. measurlabs.com

Table 1: Hypothetical EDX Data for a this compound Modified Surface

| Element | Atomic % | Weight % |

| C | 55.2 | 58.9 |

| O | 20.1 | 28.4 |

| Si | 12.5 | 10.5 |

| Cl | 12.2 | 2.2 |

This table is for illustrative purposes and does not represent actual experimental data.

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. lucideon.com It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a sample, producing a unique diffraction pattern. retsch.com This pattern provides information about the atomic spacing within the crystal, allowing for the identification of crystalline phases and the determination of various structural properties. retsch.commeasurlabs.com

While this compound itself is a liquid at room temperature and thus not directly analyzable by XRD in its pure form, the technique is crucial for characterizing the crystalline structure of materials that have been modified with it or its derivatives. For instance, XRD is used to analyze the structure of silsesquioxanes formed from the coupling of compounds like 3-chloropropyltrichlorosilane. researchgate.net

In studies involving the modification of crystalline materials, such as halloysite nanotubes with (3-chloropropyl)trimethoxysilane, XRD is employed to assess any changes in the crystal structure of the substrate after the grafting process. mdpi.com Similarly, when used in the formation of nanocomposites, XRD helps in identifying the crystalline phases present in the final material. researchgate.net The resulting diffraction pattern, or diffractogram, plots the intensity of the diffracted X-rays against the diffraction angle (2θ).

Table 2: Hypothetical XRD Peak Data for a Crystalline Material Modified with a (3-Chloropropyl)silane Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase |

| 20.8 | 4.27 | 100 | Substrate |

| 26.6 | 3.35 | 85 | Substrate |

| 35.2 | 2.55 | 30 | Modified Phase |

| 45.8 | 1.98 | 45 | Substrate |

This table is for illustrative purposes and does not represent actual experimental data.

Chromatographic Methods (e.g., Gas Chromatography for Purity Analysis)